Product packaging for 4-[(R)-methylsulfinyl]butan-1-amine(Cat. No.:)

4-[(R)-methylsulfinyl]butan-1-amine

Cat. No.: B11730021
M. Wt: 135.23 g/mol
InChI Key: FRRCFKLOPJSLMF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(R)-Methylsulfinyl]butan-1-amine is a chiral organic compound that serves as a critical synthetic precursor for the production of (R)-Sulforaphane (SFN) . Sulforaphane is a renowned isothiocyanate found in cruciferous vegetables, extensively studied for its potent chemopreventive and anticancer properties, which include the ability to modulate multiple cellular targets involved in carcinogenesis . The (R)-enantiomer of sulforaphane is the natural and biologically active form, highlighting the importance of this specific precursor for research in biochemistry and pharmacology . Beyond its role in synthesis, this amine is identified in research as an indirect activator of STING signaling and a blocker of the viral M2 proton channel, suggesting potential applications in immunology and antiviral studies . Its structure, featuring a methylsulfinyl group attached to a butylamine chain, makes it a valuable intermediate for exploring the structure-activity relationships of sulforaphane analogs . The compound should be stored at -20°C . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13NOS B11730021 4-[(R)-methylsulfinyl]butan-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H13NOS

Molecular Weight

135.23 g/mol

IUPAC Name

4-[(R)-methylsulfinyl]butan-1-amine

InChI

InChI=1S/C5H13NOS/c1-8(7)5-3-2-4-6/h2-6H2,1H3/t8-/m1/s1

InChI Key

FRRCFKLOPJSLMF-MRVPVSSYSA-N

Isomeric SMILES

C[S@@](=O)CCCCN

Canonical SMILES

CS(=O)CCCCN

Origin of Product

United States

Synthetic Methodologies for 4 R Methylsulfinyl Butan 1 Amine and Its Stereoisomers

Precursor Synthesis and Transformations to the Methylsulfinyl Moiety

A crucial aspect of synthesizing the target molecule is the strategic installation of the chiral methylsulfinyl group. This is often achieved through the stereoselective oxidation of a prochiral sulfide (B99878) precursor.

Routes from Sulfides via Stereoselective Oxidation

The most direct method to introduce the chiral sulfoxide (B87167) is the asymmetric oxidation of the corresponding sulfide. wiley-vch.de This approach is highly sought after for its atom economy. acsgcipr.org A variety of catalytic systems have been developed for this purpose, often employing a metal catalyst in conjunction with a chiral ligand and a terminal oxidant. wiley-vch.deacsgcipr.org

Catalytic systems based on transition metals like titanium and vanadium have shown significant success in the asymmetric oxidation of sulfides. acs.org For instance, the Kagan-Sharpless reagent, a combination of a titanium isopropoxide, a chiral tartrate ester (like diethyl tartrate), and a hydroperoxide oxidant, is a well-established system for this transformation. acsgcipr.org The choice of the chiral ligand is critical in determining the enantioselectivity of the oxidation, and a wide array of ligands have been explored to optimize the enantiomeric excess (ee) of the resulting sulfoxide. wiley-vch.de

Enzymatic oxidation presents another powerful tool for creating chiral sulfoxides with high enantioselectivity. acsgcipr.orglibretexts.org Enzymes such as monooxygenases can catalyze the oxidation of sulfides with excellent control over the stereochemical outcome. libretexts.org

Table 1: Representative Examples of Stereoselective Sulfide Oxidation This table presents data for analogous sulfide oxidations to illustrate the efficacy of the described methods.

Sulfide SubstrateCatalyst/ReagentOxidantSolventYield (%)ee (%)Reference
ThioanisoleTi(Oi-Pr)₄ / (+)-DETt-BuOOHToluene90>95 acsgcipr.org
Methyl Phenyl SulfideVanadium-Salan ComplexH₂O₂CH₂Cl₂>9995 acsgcipr.org
Various Aryl Alkyl SulfidesFe(salan)H₂O₂WaterHigh92-99 libretexts.org

Preparation of 4-(methylsulfanyl)butan-1-amine as a Key Intermediate

The synthesis of the target molecule logically proceeds from the achiral precursor, 4-(methylsulfanyl)butan-1-amine. sigmaaldrich.com This intermediate contains the necessary carbon skeleton and both the sulfur and nitrogen functionalities. The synthesis of this key intermediate can be approached in several ways. One common method involves the nucleophilic substitution of a suitable 4-halobutyl derivative with a methylthiolate source, followed by the introduction of the amine group. For instance, 1-bromo-4-chlorobutane (B103958) can be reacted with sodium thiomethoxide to yield 1-chloro-4-(methylthio)butane. Subsequent reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent, would furnish the desired product.

Alternatively, a more direct route could involve the reaction of 4-amino-1-butanol (B41920) with a methylthiolating agent. Another approach could start from 4-chlorobutan-1-amine, which can be reacted with sodium thiomethoxide. The protection of the amine group might be necessary during these steps to avoid side reactions.

Strategies for Asymmetric Synthesis of Chiral Amines

The introduction of chirality at the carbon atom bearing the amine group is another critical aspect of synthesizing stereoisomers of the target compound. Several powerful strategies have been developed for the asymmetric synthesis of chiral amines. dicp.ac.cnsigmaaldrich.com

Employment of Chiral Auxiliaries in Alkylation and Addition Reactions

A widely used and reliable method for controlling stereochemistry is the use of a chiral auxiliary. illinois.edu A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. illinois.edu

For the synthesis of chiral amines, sulfinamides, such as the Ellman's auxiliary (tert-butanesulfinamide), have proven to be exceptionally effective. sigmaaldrich.comnih.gov Condensation of the chiral sulfinamide with an aldehyde or ketone forms a sulfinylimine. sigmaaldrich.com The chiral sulfinyl group then directs the nucleophilic addition of an organometallic reagent to the imine carbon, leading to the formation of the new stereocenter with high diastereoselectivity. researchgate.netresearchgate.net The auxiliary can then be cleaved under mild acidic conditions to afford the free chiral amine. sigmaaldrich.com

Table 2: Representative Diastereoselective Additions to Chiral N-tert-Butanesulfinyl Imines This table presents data for analogous reactions to illustrate the efficacy of using chiral auxiliaries.

N-Sulfinylimine SubstrateOrganometallic ReagentSolventYield (%)Diastereomeric Ratio (dr)Reference
N-(Benzylidene)-2-methylpropane-2-sulfinamidePhenylmagnesium BromideToluene9698:2 sigmaaldrich.com
N-(Propylidene)-2-methylpropane-2-sulfinamideEthylmagnesium BromideTHF8594:6 sigmaaldrich.com
Various N-SulfinyliminesGrignard ReagentsVariousHigh>90:10 researchgate.net

Transition Metal-Catalyzed Asymmetric Hydrogenation Approaches

Transition metal-catalyzed asymmetric hydrogenation of prochiral imines is a highly efficient and atom-economical method for the synthesis of chiral amines. dicp.ac.cnrsc.orgnih.gov This method typically involves the use of a chiral catalyst, which is often a complex of a transition metal (such as rhodium, iridium, or palladium) with a chiral phosphine (B1218219) ligand. dicp.ac.cnacs.org

The substrate, an imine, is hydrogenated with molecular hydrogen in the presence of the chiral catalyst. The chiral environment provided by the catalyst leads to the preferential formation of one enantiomer of the amine product. A wide range of chiral ligands have been developed, allowing for high enantioselectivities for a variety of imine substrates. dicp.ac.cnacs.org For substrates containing sulfur atoms, careful selection of the catalyst is necessary to avoid catalyst poisoning.

Table 3: Representative Examples of Asymmetric Hydrogenation of Imines This table presents data for analogous reactions to illustrate the efficacy of this method.

Imine SubstrateCatalyst (Metal/Ligand)SolventH₂ Pressure (atm)Yield (%)ee (%)Reference
N-(1-Phenylethylidene)aniline[Ir(COD)Cl]₂ / (S)-f-BinaphaneToluene509595 nih.gov
N-Diphenylphosphinyl ketiminesPd(CF₃CO₂)₂ / (S)-SegPhosTFE50>9087-99 dicp.ac.cn
Cyclic N-sulfonyliminesPd(CF₃CO₂)₂ / (S)-SynPhosTFE50>9088-97 dicp.ac.cn

Diastereoselective Functionalization of Imines

The diastereoselective functionalization of imines, particularly those bearing a chiral auxiliary on the nitrogen atom, is a powerful strategy for the synthesis of chiral amines. As mentioned in section 2.2.1, N-sulfinylimines are excellent substrates for such transformations. researchgate.netresearchgate.net

The addition of various nucleophiles, including enolates, organolithium reagents, and Grignard reagents, to chiral N-sulfinylimines proceeds with a high degree of stereocontrol, dictated by the stereochemistry of the sulfinyl group. researchgate.net This allows for the synthesis of a wide array of α- and β-amino acids, amino alcohols, and other complex chiral amines with excellent diastereoselectivity. The stereochemical outcome can often be predicted based on a six-membered ring transition state model where the metal of the nucleophile chelates to the oxygen of the sulfinyl group and the nitrogen of the imine. youtube.com

Chemoenzymatic and Biocatalytic Synthesis Approaches

The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has spurred the development of environmentally friendly and efficient synthetic methods. mdpi.com Biocatalysis, utilizing enzymes to achieve high chemo-, regio-, and stereoselectivity under mild conditions, has emerged as a powerful tool in this regard. nih.gov Chemoenzymatic strategies, which combine the selectivity of enzymes with the practicality of chemical reactions, offer versatile pathways to chiral molecules. acs.orgnih.gov

Enzymatic kinetic resolution is a prominent strategy for obtaining enantiomerically pure amines. acs.org This method relies on the differential reaction rates of two enantiomers with an enzyme, leading to the enrichment of the less reactive enantiomer. wikipedia.org Lipases are frequently employed for this purpose, catalyzing the acylation of one enantiomer in a racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.comwikipedia.org For instance, the kinetic resolution of racemic amines using Candida antarctica lipase (B570770) B (CALB) can yield the acylated amine and the unreacted starting material in high enantiomeric excess. wikipedia.org

Amine dehydrogenases (AmDHs) offer another enzymatic route, catalyzing the reductive amination of a ketone or aldehyde to a chiral amine. nih.gov Enzyme engineering has been instrumental in developing AmDHs with a broader substrate scope for the synthesis of various chiral amines. nih.gov Transaminases (TAs) are also widely used for the asymmetric synthesis of chiral amines from prochiral ketones. Immobilization of these enzymes can enhance their stability and reusability, making the process more industrially viable. nih.gov

Dynamic kinetic resolution (DKR) represents an advancement over traditional kinetic resolution, as it can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. acs.org This is achieved by combining the enzymatic resolution with an in-situ racemization of the unreacted enantiomer. acs.orgwikipedia.org Chemoenzymatic DKR often employs a metal catalyst for racemization alongside the enzyme for resolution. acs.org

Enzymatic Strategy Description Key Enzymes Advantages
Kinetic Resolution Differential reaction of enantiomers with an enzyme. wikipedia.orgLipases (e.g., CALB), Proteases. mdpi.comwikipedia.orgHigh enantioselectivity. mdpi.com
Asymmetric Synthesis Conversion of a prochiral substrate to a chiral product. nih.govAmine Dehydrogenases (AmDHs), Transaminases (TAs). nih.govHigh theoretical yield. nih.gov
Dynamic Kinetic Resolution (DKR) Kinetic resolution combined with in-situ racemization. acs.orgwikipedia.orgLipases, Dehydrogenases (with a racemization catalyst). acs.orgTheoretical 100% yield of a single enantiomer. acs.org

Multi-enzyme cascades, where several enzymatic reactions are conducted in a single pot, offer significant advantages in terms of efficiency and sustainability. researchgate.netrsc.orgnih.gov These cascades can minimize the need for intermediate purification, reduce waste, and drive unfavorable reactions to completion. nih.gov

For the synthesis of chiral sulfoxides, biocatalytic approaches primarily involve the asymmetric oxidation of prochiral sulfides or the kinetic resolution of racemic sulfoxides. frontiersin.orgresearchgate.net A variety of oxidases, including Baeyer-Villiger monooxygenases (BVMOs) and cytochrome P450 monooxygenases, have been utilized for the asymmetric oxidation of sulfides to produce chiral sulfoxides in high enantiomeric excess. frontiersin.orgacsgcipr.org

Alternatively, the kinetic resolution of racemic sulfoxides can be achieved through enantioselective reduction to the corresponding sulfide. frontiersin.orgkcl.ac.uk Sulfoxide reductases, such as MsrA and MsrB, are key enzymes in this process. MsrA enzymes are selective for the reduction of (S)-sulfoxides, yielding the (R)-sulfoxide enantiomer, while MsrB enzymes exhibit the opposite stereoselectivity. almacgroup.com For example, paMsrA-catalyzed asymmetric reductive resolution has been used to prepare (R)-configured chiral sulfoxides with high enantiomeric excess. frontiersin.org

Multi-enzyme systems can be designed to couple these oxidation and reduction steps. For instance, a cascade could involve a low-enantioselective oxidase to produce a racemic sulfoxide, followed by a highly enantioselective reductase to resolve the mixture, yielding an enantiopure sulfoxide. researchgate.net

Enzyme System Reaction Type Key Enzymes Outcome
Asymmetric Oxidation Oxidation of prochiral sulfide. frontiersin.orgBVMOs, P450s. frontiersin.orgacsgcipr.orgEnantiomerically enriched sulfoxide. acsgcipr.org
Kinetic Resolution (Reduction) Enantioselective reduction of racemic sulfoxide. frontiersin.orgkcl.ac.ukMsrA, MsrB. almacgroup.comEnantiomerically pure sulfoxide and sulfide. almacgroup.com
Multi-Enzyme Cascade Coupled oxidation and reduction. researchgate.netresearchgate.netOxidases and Reductases. researchgate.netHigh yield of a single sulfoxide enantiomer. researchgate.net

Derivatization Strategies and Analog Synthesis from 4-[(R)-methylsulfinyl]butan-1-amine

Once this compound is synthesized, it serves as a versatile building block for the creation of various derivatives and analogs. These modifications can be targeted at the isothiocyanate group, the amine functionality, or can involve the incorporation of the entire sulfinyl-amine fragment into heterocyclic structures.

A significant derivatization of 4-methylsulfinylbutylamine is its conversion to sulforaphane (B1684495), which is 1-isothiocyanato-4-(methylsulfinyl)butane. researchgate.netresearchgate.net This transformation involves the reaction of the primary amine with a thiocarbonylating agent. Common reagents for this purpose include carbon disulfide and thiophosgene. mdpi.com The reaction with carbon disulfide typically proceeds via an intermediate dithiocarbamate, which is then desulfurized to yield the isothiocyanate. mdpi.com The synthesis of sulforaphane has been a subject of interest due to its presence in cruciferous vegetables and its associated biological activities. researchgate.netnih.gov

A synthetic route to sulforaphane can start from 1-azido-4-(methylthio)butane, which is reduced to the corresponding amine and then treated with a thiocarbonylating agent. Subsequent oxidation of the sulfide to a sulfoxide yields sulforaphane. researchgate.net

The primary amine group in this compound is a key site for chemical modification. nih.govcd-bioparticles.com A variety of reactions can be employed to introduce different functional groups, thereby altering the molecule's properties.

Acylation: The amine can be acylated using activated esters (e.g., N-hydroxysuccinimide esters) or acid chlorides to form amides. nih.gov This is a common strategy for attaching various substituents.

Reductive Amination/Alkylation: The amine can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. csic.es Reductive alkylation can also be achieved using alkyl halides.

Formation of Schiff Bases: Reaction with aldehydes or ketones can form Schiff bases (imines), which can be stable entities or intermediates for further reactions. nih.gov

Guanidination: The amine can be converted to a guanidinium (B1211019) group using reagents like O-methylisourea. nih.gov

These modifications are often employed in the synthesis of bioactive compounds and can be used to explore structure-activity relationships. frontiersin.orgnih.govresearchgate.net

Modification Reaction Reagent(s) Functional Group Formed
Acylation Activated esters, Acid chlorides. nih.govAmide. nih.gov
Reductive Alkylation Aldehyde/Ketone, Reducing agent. csic.esSecondary/Tertiary Amine. csic.es
Schiff Base Formation Aldehyde/Ketone. nih.govImine. nih.gov
Guanidination O-Methylisourea. nih.govGuanidinium. nih.gov

The sulfinyl-amine moiety can be incorporated into various heterocyclic ring systems, which are prevalent scaffolds in many natural products and pharmaceuticals. beilstein-journals.orgarkat-usa.orgrsc.org Chiral N-sulfinylimines, derived from the condensation of a chiral sulfinamide with an aldehyde or ketone, are key intermediates in these syntheses. arkat-usa.org The electron-withdrawing nature of the sulfinyl group activates the imine for nucleophilic addition, which proceeds with high diastereoselectivity. beilstein-journals.org

Following the addition of a suitable nucleophile, the sulfinyl group can be readily removed, and the resulting amine can undergo intramolecular cyclization to form a variety of N-heterocycles, including:

Piperidines: These can be synthesized via intramolecular Mannich reactions of δ-amino β-ketoesters derived from sulfinimines. arkat-usa.org

Pyrrolidines: Iodocyclization of homoallylic sulfonamides prepared from sulfinimine-derived esters is a viable route to substituted pyrrolidines. rsc.org

Aziridines: Reaction of sulfinimines with α-haloenolates can lead to the formation of chiral aziridines. rsc.org

The stereochemistry of the final heterocyclic product is controlled by the chirality of the initial sulfinyl group. arkat-usa.orgrsc.org

Stereochemical Analysis and Enantiomeric Purity

Determination of Absolute Configuration of the Sulfinyl Center

Assigning the absolute configuration (R or S) to the chiral sulfur atom is fundamental. This is typically achieved through a combination of spectroscopic and chemical methods.

Spectroscopic Methods: Circular Dichroism (CD)

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. phenomenex.comnih.gov The resulting CD spectrum is unique to a specific enantiomer and its mirror image will be produced by the opposite enantiomer. For a compound like 4-[(R)-methylsulfinyl]butan-1-amine, the sulfoxide (B87167) chromophore would be expected to produce a characteristic Cotton effect. The sign and intensity of this effect could be compared to spectra of structurally related compounds with known absolute configurations or to theoretical spectra generated through quantum chemical calculations to assign the (R) or (S) configuration. libretexts.org

NMR-Based Chiral Derivatization Methods (e.g., Modified Mosher's Method)

The modified Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines. springernature.comnih.govresearchgate.net The method involves derivatizing the amine with an enantiomerically pure chiral reagent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This reaction converts the enantiomers of the amine into a mixture of diastereomeric amides. springernature.com

These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the MTPA phenyl ring. By preparing both the (R)-MTPA and (S)-MTPA amides and analyzing the differences in the chemical shifts (Δδ = δS - δR) for protons near the stereocenter, a conformational model can be applied to deduce the absolute configuration of the original amine. researchgate.net

Chiral Resolution Techniques for Racemic Mixtures

Since chemical synthesis often produces a racemic (1:1) mixture of enantiomers, resolution techniques are essential to isolate the desired enantiopure compound. wikipedia.orglibretexts.org

Diastereomeric Salt Formation with Chiral Acids

For amines, the most common resolution method is the formation of diastereomeric salts. wikipedia.orgpbworks.com The racemic 4-(methylsulfinyl)butan-1-amine would be treated with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid or D-(-)-mandelic acid. libretexts.org This acid-base reaction forms a pair of diastereomeric salts: [(R)-amine·(L)-acid] and [(S)-amine·(L)-acid].

Because diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent. pbworks.com Once a pure diastereomeric salt is isolated, the chiral acid can be removed by treatment with a base to yield the enantiomerically pure amine. libretexts.org The success of this method depends on finding a suitable chiral acid and crystallization solvent that provide good discrimination in solubility. onyxipca.compharmtech.com

Preparative Chromatographic Separations on Chiral Stationary Phases

Preparative High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for separating enantiomers. phenomenex.comphenomenex.com The racemic amine mixture is passed through a column packed with a chiral material. The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and collection as distinct fractions. phenomenex.commdpi.com Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating a wide range of chiral compounds, including those with sulfoxide stereocenters. nih.gov

Kinetic Resolution via Enzymatic or Catalytic Processes

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or enzyme. nih.gov This results in a mixture of unreacted starting material enriched in the slower-reacting enantiomer and a product formed from the faster-reacting enantiomer. For an amine, an enzyme like a lipase (B570770) could be used to catalyze the acylation of one enantiomer preferentially, allowing for the separation of the unreacted amine from the acylated product. Similarly, chiral organocatalysts can be employed to achieve kinetic resolution of racemic sulfinamides or related compounds, offering a chemical alternative to enzymatic processes. nih.govnih.gov

Assessment of Enantiomeric Excess and Purity of this compound

A variety of analytical methods are employed for the stereochemical analysis of chiral amines and sulfoxides. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. Gas Chromatography (GC) with chiral columns is another effective method, often coupled with mass spectrometry (GC-MS) for enhanced sensitivity and structural confirmation. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), provides valuable information on the enantiomeric composition of a sample.

Detailed Research Findings

In a typical research setting, the enantiomeric excess of a synthesized sample of this compound would be determined using chiral HPLC. A suitable chiral stationary phase, for instance, a polysaccharide-based column, would be selected based on preliminary screening. The separation of the (R) and (S) enantiomers would be optimized by adjusting the mobile phase composition, flow rate, and column temperature. The retention times of the two enantiomers would be recorded, and the peak areas from the resulting chromatogram would be used to calculate the enantiomeric excess.

For example, a hypothetical analysis might yield a chromatogram showing a major peak for the desired (R)-enantiomer and a minor peak for the (S)-enantiomer. The integration of these peaks would allow for the calculation of the e.e. value.

Gas chromatography would offer an alternative or complementary method. The amine functionality of this compound would likely be derivatized, for example, by acylation, to improve its volatility and chromatographic behavior on a chiral capillary column. The separation of the diastereomeric derivatives would then be performed, and the relative peak areas would be used to determine the enantiomeric ratio.

NMR spectroscopy would serve as a crucial tool for both structural confirmation and enantiomeric purity assessment. In the presence of a chiral solvating agent, the NMR signals of the enantiomers of this compound would be expected to show different chemical shifts (enantiomeric discrimination). By integrating the distinct signals corresponding to the (R) and (S) enantiomers, the enantiomeric excess could be determined.

Data Tables

The following interactive data tables illustrate the type of data that would be generated from the analytical assessment of this compound.

Table 1: Hypothetical Chiral HPLC Analysis Data

ParameterValue
Chiral Stationary PhasePolysaccharide-based
Mobile PhaseHexane/Isopropanol (90:10)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Retention Time (R)-enantiomer12.5 min
Retention Time (S)-enantiomer14.2 min
Peak Area (R)-enantiomer98.5%
Peak Area (S)-enantiomer1.5%
Enantiomeric Excess (e.e.) 97.0%

Table 2: Hypothetical Chiral GC-MS Analysis Data of Derivatized Amine

ParameterValue
Chiral ColumnCyclodextrin-based
Carrier GasHelium
Temperature Program100°C to 250°C at 10°C/min
Retention Time (R)-diastereomer15.8 min
Retention Time (S)-diastereomer16.3 min
Relative Abundance (R)-diastereomer98.2%
Relative Abundance (S)-diastereomer1.8%
Enantiomeric Excess (e.e.) 96.4%

Table 3: Hypothetical ¹H-NMR Data with a Chiral Solvating Agent

Proton SignalChemical Shift (ppm) - (R)-enantiomerChemical Shift (ppm) - (S)-enantiomerIntegral (R)-enantiomerIntegral (S)-enantiomer
-S(O)CH₃2.542.5198.02.0
-CH₂NH₂2.952.9298.02.0
Calculated Enantiomeric Excess (e.e.) 96.0%

It is important to reiterate that the data presented in these tables are hypothetical and serve to illustrate the expected outcomes of a thorough stereochemical analysis of this compound. Actual experimental results would be dependent on the specific analytical conditions and the synthetic route employed to produce the compound. The combination of these analytical techniques would provide a comprehensive assessment of the enantiomeric excess and purity, confirming the stereochemical integrity of this compound.

Metabolic Pathways and Biotransformations in Biological Systems Non Human

Biogenesis and Intermediates in Natural Product Pathways

The formation of 4-[(R)-methylsulfinyl]butan-1-amine is not a primary metabolic event but rather a consequence of the breakdown of more complex natural products, specifically glucosinolates.

Precursor Role in Glucosinolate Metabolism (e.g., Brassica Plants)

The direct precursor to compounds structurally related to this compound is a class of glucosinolates, which are sulfur-containing secondary metabolites characteristic of the order Brassicales. frontiersin.orgfrontiersin.org For instance, glucoraphanin (B191350), which is 4-methylsulfinylbutyl glucosinolate, serves as the parent compound. nih.gov Glucosinolates themselves are biosynthesized from amino acids, and their diversity arises from side chain modifications. These compounds are stored in a cellular compartment separate from the enzyme myrosinase, preventing their premature breakdown. frontiersin.orgwikipedia.org

Enzymatic Hydrolysis by Myrosinase and Subsequent Transformations

When plant tissues are damaged, for example, by herbivores or pathogens, the compartmentalization of glucosinolates and myrosinase is disrupted. frontiersin.orgwikipedia.org Myrosinase (a β-thioglucosidase) then catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule. frontiersin.orgnih.gov This enzymatic reaction releases a glucose molecule and an unstable aglycone. nih.gov

The aglycone subsequently undergoes spontaneous rearrangement to form various biologically active products, including isothiocyanates, nitriles, and thiocyanates. frontiersin.orgwikipedia.org In the case of glucoraphanin, the hydrolysis product is sulforaphane (B1684495) (1-isothiocyanato-4-(methylsulfinyl)butane). nih.govillinois.edu The formation of this compound would represent a further transformation of these initial hydrolysis products. For example, the related compound, sulforaphene (B1682523) (4-methylsulfinyl-3-butenyl isothiocyanate), derived from glucoraphenin, is known to be unstable and can degrade into other molecules. researchgate.netnih.gov

Enzymatic Modifications and Degradation in Microorganisms and Plants

Following its formation, this compound and related compounds can be further metabolized by various enzymatic systems in both plants and microorganisms. These transformations play a role in detoxification, signaling, and the general turnover of secondary metabolites.

Oxidative and Reductive Biotransformations

The sulfinyl group of this compound is a key site for enzymatic modification. In biological systems, sulfoxides can undergo both oxidation and reduction.

Oxidative transformations can convert the sulfinyl group to a sulfonyl group. In bacteria, enzymes such as sulfoquinovose monooxygenase are involved in oxidative desulfurization pathways, which allow for the complete catabolism of organosulfur compounds. nih.gov While this specific enzyme acts on sulfoquinovose, it exemplifies the microbial capacity for oxidizing sulfur-containing compounds.

Reductive biotransformations can reduce the sulfoxide (B87167) back to a sulfide (B99878). Bacteria possess various sulfoxide reductase enzymes, including molybdenum-containing enzymes, that play roles in reversing oxidative damage and in anaerobic respiration. nih.gov These enzymes can act on a range of sulfoxide substrates.

The amine group of the molecule can also be a target for oxidation.

Conjugation Reactions with Endogenous Molecules

The primary amine group of this compound makes it a suitable substrate for conjugation reactions, a common detoxification and metabolic pathway in both plants and microorganisms.

In plants , amines can be conjugated to various endogenous molecules, including amino acids and organic acids. nih.gov For example, the GH3 family of enzymes in plants catalyzes the ATP-dependent formation of amino acid conjugates with plant hormones like auxin, which possess a carboxylic acid group. nih.gov While direct evidence for the conjugation of this compound is not available, the enzymatic machinery for amine conjugation is present. nih.gov

Acylation , the addition of an acyl group, is another potential conjugation reaction. Amines can react with acid chlorides or anhydrides to form amides. libretexts.org This type of reaction can alter the solubility and biological activity of the parent molecule.

Comparative Metabolism of Related Sulfinyl-Containing Compounds in Diverse Organisms

The metabolism of sulfinyl-containing compounds is a widespread biological phenomenon, with different organisms employing varied strategies for their transformation.

In bacteria , the metabolism of organosulfur compounds is diverse and essential for nutrient cycling. researchgate.net Bacteria can utilize these compounds as sources of carbon and sulfur. nih.gov The presence of both oxidative and reductive pathways for sulfoxides highlights their metabolic versatility. nih.govnih.gov

In plants , sulfinyl compounds are often derived from glucosinolate breakdown and play a role in defense. nih.govwikipedia.org The subsequent metabolism of these compounds can lead to a variety of other molecules with different biological activities.

In animals , while they cannot synthesize essential sulfur-containing amino acids de novo, they possess robust pathways for metabolizing organosulfur compounds obtained from the diet. nih.govnih.gov This includes oxidative and conjugative pathways similar to those found in other organisms. The metabolism of the tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), which also contains a chiral center, has been studied in rodent and human tissues, revealing stereospecific metabolism. nih.gov

Role in Chemical Biology and Natural Products Research Non Human/non Therapeutic

Contribution to Plant Defense Mechanisms and Phytochemistry

The biosynthesis of sulfur-containing compounds like glucoraphanin (B191350) is a cornerstone of the defense strategy in cruciferous plants. nih.gov These compounds are part of a sophisticated chemical arsenal (B13267) that protects plants from a wide array of threats, including herbivorous insects and microbial pathogens. wikipedia.orgnih.gov

Glucoraphanin itself is relatively inert and is stored in the plant's vacuoles. nih.gov When the plant tissue is damaged, for instance by a chewing insect, the enzyme myrosinase is released from separate compartments and hydrolyzes the glucosinolate. nih.gov This process leads to the formation of highly reactive compounds, predominantly the isothiocyanate sulforaphane (B1684495). nih.gov These breakdown products act as feeding deterrents for generalist herbivores. nih.gov The production of these defensive molecules is a dynamic process, with gene expression related to glucosinolate biosynthesis being regulated by environmental cues and herbivore attacks. nih.govnih.govyoutube.com

The phytochemistry of these compounds originates from amino acid metabolism, with glucoraphanin being derived from methionine that has undergone chain elongation. wikipedia.org The specific stereochemistry of the sulfinyl group, the (R) configuration, is established by the action of a flavin monooxygenase during its biosynthesis. wikipedia.org While sulforaphane is the most studied breakdown product, the formation of other derivatives, including amines like 4-[(R)-methylsulfinyl]butan-1-amine, can occur under different physiological conditions, although this is less common. nih.govfrontiersin.org

Table 1: Key Compounds in the Glucoraphanin Hydrolysis Pathway

Compound Name Role Natural Source
Glucoraphanin (4-methylsulfinylbutyl glucosinolate) Precursor molecule Brassicaceae plants (e.g., broccoli) researchgate.netwikipedia.org
Myrosinase Enzyme Brassicaceae plants nih.gov
Sulforaphane (1-isothiocyanato-4-(methylsulfinyl)butane) Bioactive isothiocyanate, defense compound Product of glucoraphanin hydrolysis researchgate.net
This compound (Sulforamine) Amine analog of sulforaphane Potential breakdown product chembuyersguide.com

Investigations into Molecular Mechanisms of Action in Non-Human Biological Systems

The molecular mechanisms of this compound are largely inferred from studies of sulforaphane. The isothiocyanate group of sulforaphane is highly electrophilic and reacts readily with nucleophilic groups on proteins, which is central to its biological activity. nih.gov The amine group in this compound would confer different chemical properties, suggesting it may interact with different biological targets or with the same targets in a different manner.

In non-human systems, sulforaphane is known to exert powerful effects at the cellular level. One of its most well-documented actions is the activation of the Nrf2-Keap1 signaling pathway. researchgate.netfrontiersin.org Under normal conditions, the transcription factor Nrf2 is bound by its repressor, Keap1, and targeted for degradation. frontiersin.org Sulforaphane reacts with cysteine residues on Keap1, leading to the release of Nrf2. researchgate.netmdpi.com Nrf2 then translocates to the nucleus, where it initiates the transcription of a suite of protective genes, including those for antioxidant and phase II detoxification enzymes. researchgate.netmdpi.com

Furthermore, sulforaphane has been shown to induce apoptosis (programmed cell death) in various cancer cell lines by mechanisms that include the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases. nih.govnih.govacs.org It can also cause cell cycle arrest, preventing cell proliferation. acs.org While these effects are linked to the reactive isothiocyanate group, it is plausible that the amine analog, this compound, could modulate these or other cellular pathways, though likely through different types of interactions, such as hydrogen bonding or salt bridges, rather than covalent modification.

The ability of sulforaphane to covalently bind to proteins is key to its function. researchgate.net Its interaction with Keap1 is a classic example of protein-ligand binding that triggers a downstream signaling cascade. frontiersin.org Beyond Keap1, sulforaphane has been shown to interact with other proteins. For instance, it can inhibit histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression. mdpi.comacs.org This inhibition leads to changes in chromatin structure and can affect the expression of genes involved in cell cycle arrest and apoptosis. acs.org

Bioinformatic analyses and docking studies have predicted other potential protein targets for sulforaphane, such as nicotinamide (B372718) phosphoribosyltransferase (NAMPT). dntb.gov.ua These studies provide a roadmap for investigating the potential protein interactions of this compound. The amine's different chemical nature suggests that its binding profile would be distinct from that of sulforaphane, potentially involving non-covalent interactions with different sets of protein targets.

Table 2: Investigated Molecular Targets of Sulforaphane

Target Protein Interacting Compound Consequence of Interaction
Keap1 Sulforaphane Release and activation of Nrf2 transcription factor researchgate.netfrontiersin.org
Histone Deacetylases (HDACs) Sulforaphane Inhibition of HDAC activity, epigenetic modulation mdpi.comacs.org
Tubulin Sulforaphane Disruption of microtubule polymerization, cell cycle arrest acs.org
NAMPT Sulforaphane Predicted to bind and potentially activate the enzyme dntb.gov.ua

Ecological Significance and Interactions within Specific Biological Niches

The production of glucosinolates and their breakdown products is of profound ecological importance, shaping the interactions between plants and other organisms in their environment. nih.gov

The compounds released upon glucosinolate hydrolysis serve as powerful chemical signals. For many generalist herbivores, isothiocyanates like sulforaphane are toxic or deterrent, effectively protecting the plant from being eaten. nih.gov However, some specialist insects, such as the cabbage butterfly (Pieris rapae), have evolved mechanisms to overcome these defenses and use glucosinolates as cues to identify their host plants.

These chemical signals also mediate interactions with microorganisms. Isothiocyanates have been shown to possess antimicrobial properties, inhibiting the growth of various fungal and bacterial pathogens. nih.govresearchgate.net The specific profile of breakdown products can influence the composition of the microbial community on and around the plant. The ecological role of this compound in this context is uncharacterized but, as a potential component of the plant's chemical repertoire, it could contribute to these complex inter-species interactions.

Application as a Biochemical Probe in in vitro Systems

The bioactivity of sulforaphane has led to its use as a chemical probe to explore various cellular processes in laboratory settings. nih.gov By observing the effects of sulforaphane on cells, researchers can dissect the pathways involved in oxidative stress response, inflammation, and apoptosis. ljmu.ac.uk

To overcome challenges like the instability of the isothiocyanate group and to better track its interactions, synthetic analogs of sulforaphane have been developed as more specialized biochemical probes. acs.orgljmu.ac.uk For example, researchers have synthesized fluorinated versions of sulforaphane for detection by 19F-NMR and analogs containing alkyne groups that can be used in "click chemistry" to identify their binding partners within the cell. ljmu.ac.uk

In this vein, this compound holds potential as a valuable biochemical tool. Its structural similarity to sulforaphane would allow it to probe related biological pathways, while its distinct amine functionality could reveal different or more specific interactions. It could be used as a control compound to distinguish which cellular effects are unique to the isothiocyanate group of sulforaphane versus those that are a property of the 4-(R-methylsulfinyl)butyl backbone. Furthermore, the primary amine group is a versatile chemical handle for attaching fluorescent tags or affinity labels, making it an excellent candidate for development into a customized biochemical probe.

Advanced Analytical Characterization and Quantification

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is fundamental to understanding the molecular structure of 4-[(R)-methylsulfinyl]butan-1-amine, providing insights into its atomic connectivity, functional groups, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, particularly for confirming the (R)-configuration at the chiral sulfur center. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.

The chirality of the sulfoxide (B87167) group renders the adjacent methylene (B1212753) protons (on C3 and the methyl group) diastereotopic. This means that even in a chiral-achiral solvent, they are chemically non-equivalent and should appear as distinct signals in the ¹H NMR spectrum, potentially with different chemical shifts and coupling constants. The assignment of stereochemistry can be unequivocally established using advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which measures through-space interactions between protons. researchgate.net By observing the NOE correlations between the methyl protons and the protons on the butyl chain, the relative orientation of the groups around the chiral sulfur atom can be determined, confirming the (R) or (S) configuration.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted NMR data. Actual values may vary based on solvent and experimental conditions.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
CH₃ -S~2.5 - 2.7~38 - 40Singlet in ¹H NMR, but may show complexity due to chirality.
S-CH₂ -~2.7 - 2.9~52 - 55Complex multiplet due to coupling with adjacent CH₂ groups and diastereotopism.
-CH₂ -~1.6 - 1.8~22 - 25Multiplet.
-CH₂ -~1.4 - 1.6~28 - 31Multiplet.
-CH₂ -NH₂~2.8 - 3.0~40 - 42Triplet or multiplet. Shift can be affected by solvent and pH.
-NH₂ Broad, variableN/AChemical shift is highly dependent on concentration and solvent exchange.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The most prominent and diagnostic feature in the IR spectrum is the strong absorption band corresponding to the S=O stretching vibration of the sulfoxide group. This band typically appears in the region of 1030-1070 cm⁻¹. tandfonline.comacs.org The primary amine group (-NH₂) gives rise to several characteristic vibrations: a symmetric and asymmetric N-H stretching doublet in the 3300-3500 cm⁻¹ region, and an N-H scissoring (bending) vibration around 1590-1650 cm⁻¹. acs.org The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-2960 cm⁻¹ range.

Raman spectroscopy provides complementary information. The S=O stretch is also Raman active. acs.org While the N-H stretching bands are typically weak in Raman spectra, the C-S stretching vibration, expected around 600-750 cm⁻¹, can often be observed more clearly than in the IR spectrum. tandfonline.com

Table 2: Characteristic IR and Raman Vibrational Frequencies This interactive table summarizes key vibrational modes for functional group identification.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity in IRIntensity in Raman
Amine (R-NH₂)N-H Stretch3300 - 3500 (doublet)Medium to StrongWeak
Amine (R-NH₂)N-H Bend (Scissoring)1590 - 1650Medium to StrongWeak
Alkane (C-H)C-H Stretch2850 - 2960StrongStrong
Sulfoxide (R-S=O)S=O Stretch1030 - 1070StrongMedium
Sulfide (B99878) (C-S)C-S Stretch600 - 750Weak to MediumMedium to Strong

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the compound's molecular formula. For this compound, the molecular formula is C₅H₁₃NOS. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The calculated monoisotopic mass of this compound is 135.07178521 Da. nih.gov An experimental HRMS measurement matching this value to within a few parts per million (ppm) would serve as definitive confirmation of the elemental composition.

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation patterns of a selected precursor ion, providing valuable clues about its structure. dtic.milrsc.org In an MS/MS experiment, the molecular ion of this compound (m/z 135) would be isolated and then fragmented by collision-induced dissociation (CID).

The fragmentation is often dictated by the most stable resulting ions and neutral losses. For aliphatic amines, a dominant fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This would lead to the formation of a highly stable iminium ion, CH₂=NH₂⁺, at m/z 30. nist.gov Other potential fragmentations could involve the sulfoxide group, such as the loss of the methyl group (CH₃•) or the methanesulfinyl group (CH₃SO•).

Table 3: Plausible Mass Spectrometry Fragmentation of this compound This interactive table outlines potential fragmentation pathways and the resulting ions.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossFragmentation Pathway
135 [M+H]⁺30C₄H₉SOα-Cleavage at the amine
135 [M+H]⁺118NH₃Loss of ammonia (B1221849)
135 [M+H]⁺72CH₃SOH (Methanesulfenic acid)Rearrangement and cleavage
135 [M+H]⁺120CH₃•Loss of a methyl radical

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. nih.gov Both gas and liquid chromatography can be employed, with the choice depending on the sample matrix and analytical goals.

Gas Chromatography (GC): GC can be used for purity assessment, especially for volatile impurities. researchgate.net Due to the polar nature of the primary amine, which can cause peak tailing on standard non-polar columns, derivatization may be required to improve chromatographic performance. Alternatively, using a more polar column can achieve good separation without derivatization.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile method for the analysis of this compound. Reversed-phase HPLC, using a C18 or C8 column with a mobile phase of water and a polar organic solvent (like acetonitrile (B52724) or methanol) with an acidic modifier, is a common approach for purity analysis. Furthermore, chiral HPLC is a critical technique for this specific compound. By using a chiral stationary phase (CSP), it is possible to separate the (R)-enantiomer from the (S)-enantiomer, allowing for the determination of enantiomeric excess (e.e.) and confirming the stereochemical purity of the sample.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. Due to the chirality imparted by the sulfinyl group, separating the (R) and (S) enantiomers is critical, as biological activity can be highly dependent on stereochemistry. nih.gov The direct enantioseparation of this amine, like its parent compound sulforaphane (B1684495), can be effectively achieved using HPLC systems equipped with chiral stationary phases (CSPs).

Polysaccharide-based CSPs, particularly those with amylose (B160209) or cellulose (B213188) derivatives immobilized on a silica (B1680970) support, have demonstrated excellent performance in resolving chiral sulfoxides. nih.gov For instance, amylose tris-[(S)-α-methylbenzylcarbamate] has been successfully used as a chiral selector for the direct and complete resolution of sulforaphane and its homologues. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, leading to different retention times on the column. The configurational stability of the stereogenic sulfinyl sulfur atom allows for this separation to occur at ambient temperatures. nih.govresearchgate.net

An alternative to direct chiral HPLC is a derivatization strategy. In this indirect approach, the enantiomeric mixture is reacted with a chiral derivatizing agent, such as (S)-leucine, to form diastereomers. nih.gov These diastereomeric derivatives can then be separated on a standard achiral reversed-phase column (e.g., C18) and detected using UV or mass spectrometry. nih.gov This method has been effectively used to determine the enantiomeric ratios of sulforaphane in biological samples like broccoli sprouts. nih.gov

Table 1: Illustrative HPLC Conditions for Chiral Separation of Related Sulfoxides

ParameterDirect Method (with CSP)Indirect Method (Derivatization)
Column Immobilized Amylose-based CSP (e.g., CHIRALPAK IH-3)Reversed-Phase C18 (e.g., Zorbax Extend-C18)
Mobile Phase Normal-phase (e.g., n-Hexane/2-Propanol) or Polar Organic10 mM Citric Acid (pH 2.8) / 22% Methanol
Detection UV (e.g., 254 nm) or Mass Spectrometry (MS)UV (254 nm)
Principle Enantioselective interactions with Chiral Stationary PhaseSeparation of diastereomeric derivatives
Reference nih.gov nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds. However, its application to thermally labile molecules like this compound presents significant challenges. The sulfoxide group is susceptible to thermal degradation at the high temperatures typically used in GC injectors. dss.go.th

Studies on the closely related compound sulforaphane have shown that it can undergo significant degradation (up to 80%) to form 3-butenyl isothiocyanate when using standard split/splitless injection techniques. dss.go.th This thermal decomposition would lead to inaccurate quantification and misidentification of the target analyte. To mitigate this issue, advanced injection techniques are necessary. Programmed Temperature Vaporization (PTV) injectors, which introduce the sample into the liner at a low temperature before rapidly heating, can minimize the exposure of the analyte to excessive heat and reduce degradation to as low as 5%. dss.go.th

Given the thermal instability, derivatization to create more volatile and thermostable analogues is a common strategy, although specific protocols for this compound are not widely published. The goal of such a derivatization would be to protect the amine and/or sulfoxide functional groups prior to GC analysis.

Table 2: GC-MS Analysis Challenges and Solutions for Thermally Labile Sulfoxides

ChallengeConsequenceMitigation StrategyReference
Thermal Instability Analyte degradation in the hot injector.Use of Programmed Temperature Vaporization (PTV) injection. dss.go.th
Inaccurate Quantification Formation of degradation products (e.g., 3-butenyl isothiocyanate from sulforaphane).Optimize injector temperature and carrier gas flow rates. dss.go.thnih.gov
Low Volatility Poor chromatographic peak shape and sensitivity.Chemical derivatization to form more volatile compounds (potential strategy).N/A

The mass spectrum obtained from GC-MS provides a molecular fingerprint that aids in structural confirmation, with characteristic fragmentation patterns for the analyte and any degradation products. dss.go.th

Chemical Isotope Labeling for Enhanced Sensitivity

For high-sensitivity and high-accuracy quantification of this compound in complex biological matrices such as plasma or urine, liquid chromatography-tandem mass spectrometry (LC-MS/MS) combined with chemical isotope labeling is the gold standard. nih.govacs.org This isotope-dilution mass spectrometry approach overcomes challenges like ion suppression or enhancement from matrix components and variations in sample recovery during preparation. nih.govacs.org

The method involves synthesizing an isotopically labeled version of the analyte, for example, by incorporating stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). frontiersin.orgnih.gov For sulforaphane metabolites, deuterium-labeled standards (e.g., d8-SFN) are commonly used. acs.org A known quantity of this stable-isotope-labeled internal standard (SIL-IS) is added to the sample at the beginning of the extraction procedure. nih.gov

Because the SIL-IS is chemically identical to the analyte, it behaves identically during extraction, chromatography, and ionization. nih.gov However, it is distinguished by the mass spectrometer due to its higher mass. nih.gov Quantification is based on the ratio of the signal from the native analyte to that of the SIL-IS. This ratiometric measurement ensures that any sample loss or matrix effects are corrected for, leading to highly accurate, precise, and sensitive results. acs.orgacs.org This technique allows for detection at very low concentrations, often in the nanomolar range, which is essential for pharmacokinetic studies. nih.govacs.org

Table 3: Advantages of Isotope-Dilution LC-MS/MS for Quantification

AdvantageDescriptionReference
High Accuracy & Precision Corrects for sample loss during preparation and instrumental variability by using a co-eluting internal standard. acs.orgacs.org
High Sensitivity Enables reliable quantification at very low concentrations (nanomolar levels) in complex matrices. nih.govacs.org
Correction for Matrix Effects The internal standard experiences the same ion suppression or enhancement as the analyte, canceling out the effect. nih.gov
High Specificity Tandem MS (MS/MS) using Multiple Reaction Monitoring (MRM) provides unambiguous identification and quantification. acs.org

Elemental Analysis and Thermogravimetric Analysis

Elemental Analysis (EA) and Thermogravimetric Analysis (TGA) are fundamental techniques used for the basic characterization of a pure chemical compound like this compound.

Elemental Analysis is a destructive method used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For this compound (C₅H₁₃NOS), this analysis would be performed to verify its empirical formula. A highly purified sample is combusted in an excess of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. The experimentally determined weight percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

Thermogravimetric Analysis (TGA) provides information about the thermal stability and decomposition profile of a material. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a specified atmosphere. For this compound, TGA would reveal the temperature at which the compound begins to decompose. The resulting TGA curve plots mass loss versus temperature, showing distinct steps if decomposition occurs in multiple stages. This information is valuable for determining the upper-temperature limit for storage and handling of the compound and corroborates the challenges observed with high-temperature analytical techniques like GC-MS. dss.go.thnih.gov

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing a lens into the electronic makeup of a molecule. These calculations can predict a wide array of properties, from the most stable three-dimensional arrangement of atoms to the molecule's reactivity in chemical transformations.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-[(R)-methylsulfinyl]butan-1-amine, DFT would be employed to determine its most stable conformation (geometry optimization) and to calculate its electronic energy. The process involves finding the lowest energy arrangement of the atoms in space, which corresponds to the most likely structure of the molecule.

These calculations would consider the chiral center at the sulfur atom, providing precise bond lengths, bond angles, and dihedral angles for the (R)-enantiomer. The resulting data is crucial for understanding the molecule's shape and how it might interact with other molecules. DFT is also instrumental in calculating the energies of different molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are key indicators of a molecule's kinetic stability and its ability to donate or accept electrons in chemical reactions.

Table 1: Illustrative DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
Ground State EnergyHypothetical Value (e.g., -X Hartrees)Provides a baseline for comparing the stability of different conformations or isomers.
Dipole MomentHypothetical Value (e.g., Y Debye)Indicates the molecule's overall polarity, influencing its solubility and intermolecular forces.
HOMO EnergyHypothetical Value (e.g., -Z eV)Relates to the molecule's potential to act as an electron donor.
LUMO EnergyHypothetical Value (e.g., +W eV)Relates to the molecule's potential to act as an electron acceptor.
HOMO-LUMO GapHypothetical Value (e.g., ΔE eV)A larger gap suggests higher kinetic stability and lower chemical reactivity.

This table is for illustrative purposes to show the type of data generated by DFT calculations.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. For a chiral molecule like this compound, predicting its Electronic Circular Dichroism (ECD) spectrum is particularly valuable. ECD spectroscopy is a form of UV-Visible spectroscopy that measures the differential absorption of left and right circularly polarized light, a property exhibited only by chiral molecules.

Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum by calculating the electronic transitions between molecular orbitals. The predicted spectrum can then be compared with an experimentally measured spectrum to unambiguously determine the absolute configuration (R or S) of the chiral center. This is a powerful combination of theoretical and experimental techniques for stereochemical assignment.

Conformational Analysis and Molecular Dynamics Simulations

The butane (B89635) chain in this compound allows for considerable conformational flexibility due to rotation around its single bonds. Conformational analysis aims to identify the various low-energy shapes (conformers) the molecule can adopt and to determine their relative populations.

Molecular Dynamics (MD) simulations offer a way to explore this conformational landscape by simulating the movement of atoms over time. An MD simulation would treat the atoms as points with mass and the bonds as springs, and then use classical mechanics to calculate their trajectories. This provides a dynamic picture of how the molecule behaves, including how it folds and flexes in different solvent environments. Such simulations are crucial for understanding how the molecule's shape might change upon approaching a biological target.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its oxidation, reduction, or reactions involving the amine group. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For instance, modeling the oxidation of the sulfoxide (B87167) to a sulfone would involve locating the transition state for this process. The calculated activation energy (the energy barrier of the transition state) would provide a quantitative measure of the reaction's feasibility. Such studies have been applied to understand the enantioselective synthesis of sulfoxides and the stability of the chiral center.

Molecular Modeling of Interactions with Biological Macromolecules (Non-Human Targets)

Understanding how a small molecule interacts with a biological macromolecule, such as a protein or enzyme, is key to understanding its biological activity. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

For this compound, docking studies could be performed against various non-human biological targets to generate hypotheses about its potential interactions. For example, based on studies of the related isothiocyanate sulforaphane (B1684495), one could investigate its binding to proteins like NAMPT or members of the STAT family in non-human systems. wur.nl These simulations would predict the binding pose and estimate the binding affinity, highlighting key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complex over time.

Table 2: Illustrative Output of a Molecular Docking Study

Target Protein (Non-Human)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Example Target A-X.XTyr-A, Ser-B, Leu-CHydrogen Bond, Hydrophobic
Example Target B-Y.YArg-D, Asp-E, Phe-FIonic Bond, Hydrogen Bond, Pi-Stacking

This table is for illustrative purposes to show the type of data generated by molecular docking simulations.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The current synthesis of isothiocyanates, including analogues of 4-[(R)-methylsulfinyl]butan-1-amine, often involves methods that are not environmentally friendly. Future research must prioritize the development of "green" chemistry approaches. This involves creating scalable and sustainable solid-phase synthesis methods that reduce the reliance on toxic solvents and hazardous reagents. researchgate.net A promising strategy is the use of safer coupling reagents in combination with eco-friendly binary solvents, which has been shown to reduce environmental impact while maintaining high efficiency in peptide synthesis. researchgate.net The goal is to develop methodologies that are not only efficient and produce high-purity compounds but also minimize hazardous byproducts and align with principles of environmental responsibility. researchgate.net Research into novel, more metabolically stable analogues that are easier to synthesize also represents a valuable direction. johnshopkins.edu

Elucidation of Complete Biosynthetic Pathways in Natural Producers

This compound is derived from the hydrolysis of its glucosinolate precursor, glucoraphanin (B191350), which is found in cruciferous vegetables like broccoli. nih.govnih.gov While the general pathway is known, the intricate regulatory networks governing glucoraphanin biosynthesis are not fully understood. Future research should focus on identifying all the genes and transcription factors that control the accumulation of glucoraphanin in plants. nih.gov

The biosynthesis of glucoraphanin involves three primary stages: side-chain extension from an amino acid (DL-methionine), synthesis of the core glucosinolate structure, and secondary modifications to the side chain. nih.gov Transcriptomic studies have begun to reveal key genes involved, such as those that increase during broccoli sprout germination, leading to higher glucoraphanin content. nih.gov Further investigation using integrated metabolomic and transcriptomic analyses can provide a more comprehensive map of the gene-metabolite relationships, identifying potential targets for breeding programs aimed at enhancing the content of these beneficial compounds in crops. frontiersin.orgresearchgate.netacs.org

Discovery and Characterization of Novel Enzymatic Biotransformations

The conversion of glucosinolates into isothiocyanates is catalyzed by the myrosinase enzyme, which is physically separated from its substrate in intact plant cells. cabidigitallibrary.orgnih.gov This reaction is initiated when the plant tissue is damaged. cabidigitallibrary.orgnih.gov However, myrosinase activity can be lost during food processing. cabidigitallibrary.org In the absence of active plant myrosinase, gut microbiota are capable of metabolizing glucosinolates. cabidigitallibrary.orgnih.gov

A key area for future research is the discovery and characterization of novel enzymes, from both plant and microbial sources, that can catalyze this biotransformation. Studies have identified myrosinase-like activity in various gut bacteria, but the specific enzymes and metabolic pathways are not fully elucidated. cabidigitallibrary.orgnih.gov For instance, research on lactic acid bacteria has pointed to the involvement of enzymes like β-O-glucosidase and phospho-β-glucosidase in glucosinolate metabolism. nih.gov Understanding these microbial enzymatic systems could lead to the development of probiotics or enzyme preparations to enhance the bioconversion of glucosinolates from dietary sources.

Exploration of Structure-Function Relationships of Analogues in Defined Biological Systems

The biological activity of isothiocyanates is highly dependent on their chemical structure. johnshopkins.eduresearchgate.net Systematic research into the structure-function relationships of this compound analogues is crucial for understanding their mechanisms of action and for designing new, more potent compounds. Studies on sulforaphane (B1684495), a closely related isothiocyanate, have shown that the length of the carbon chain separating the isothiocyanate group from the sulfoxide (B87167) group is critical for its activity. johnshopkins.edu

Future investigations should synthesize and test a wider array of analogues with modifications to the alkyl chain, the sulfur oxidation state (sulfide, sulfoxide, sulfone), and the terminal functional group. researchgate.netmdpi.com For example, replacing the methyl group with various heterocyclic moieties has been shown to produce analogues with significantly higher potency against certain cancer cell lines. mdpi.com This systematic approach will allow for the development of quantitative structure-activity relationship (QSAR) models to predict the biological effects of novel compounds.

Table 1: Structure-Activity Relationships of Sulforaphane Analogues

ModificationImpact on ActivityReference
Alkyl Chain Length Optimal activity observed with a 3 or 4-carbon chain separating functional groups. johnshopkins.edu
Terminal Group Replacing methylsulfinyl with methylsulfonyl or acetyl groups can maintain or enhance potency. johnshopkins.edu
Sulfur Oxidation State Analogues with sulfide (B99878), sulfoxide, or sulfone groups show varied activity, allowing for fine-tuning. mdpi.com
Heterocyclic Moieties Replacing the methyl group with tetrazole moieties significantly increased potency against breast cancer and leukemia cell lines. mdpi.com
Conformational Restriction Bicyclic keto-isothiocyanates showed potency comparable to sulforaphane. johnshopkins.edu

Advanced Analytical Methodologies for Trace Analysis and Metabolomics Profiling (Non-Human)

Accurate and sensitive detection of this compound and its metabolites is essential for research. However, the analysis of isothiocyanates presents challenges due to their instability, high volatility, and lack of strong chromophores for UV detection. mdpi.commdpi.com While methods like high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are commonly used, there is a need for more advanced analytical techniques. mdpi.comresearchgate.net

Future research should focus on developing robust methods for trace analysis in complex non-human matrices, such as environmental samples or plant tissues. Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-ToF-MS) offers a powerful approach for the simultaneous determination of multiple isothiocyanates with high accuracy and sensitivity. mdpi.com Furthermore, the application of untargeted metabolomics using high-resolution mass spectrometry can provide a comprehensive profile of hundreds of known and unknown metabolites in Brassicaceae plants. frontiersin.orgnih.govnih.gov This allows for the identification of novel compounds and a deeper understanding of the metabolic response of these plants to various environmental conditions, ultimately aiding in agricultural and ecological studies. frontiersin.orgnih.gov

Table 2: Analytical Techniques for Isothiocyanate Analysis

TechniqueApplicationAdvantagesChallengesReference(s)
HPLC-UV Quantification in plant extractsWidely availableLow sensitivity for compounds without chromophores google.com
GC-MS Analysis of volatile ITCsGood separation and identificationRequires derivatization for non-volatile compounds; thermal instability of some ITCs mdpi.com
LC-MS/MS Quantification of ITCs and their metabolites in biological fluids and plant extractsHigh sensitivity and specificityMatrix effects can interfere with quantification mdpi.comnih.gov
UPLC-Q-ToF-MS Simultaneous quantification of multiple ITCs; metabolomicsHigh resolution, accuracy, and speedHigh instrument cost mdpi.comnih.gov
NMR Spectroscopy Metabolomic profiling of plant extractsNon-destructive, good for structural elucidationLower sensitivity compared to MS nih.gov

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